Amino Acid Sequence Identity of T. ferrooxidans RbcR vs. Chromatium vinosum RbcR and Alcaligenes eutrophus CfxR
Thiobacillus ferrooxidans RbcR shares only 46.5% amino acid identity with Chromatium vinosum RbcR and 42.8% identity with Alcaligenes eutrophus CfxR, despite all three being LysR-family RuBisCO regulators [1]. This substantial sequence divergence indicates that T. ferrooxidans RbcR is a distinct regulatory entity, not a functional ortholog that can be replaced by related LysR proteins in experimental settings [1].
| Evidence Dimension | Amino acid sequence identity (%) |
|---|---|
| Target Compound Data | T. ferrooxidans RbcR: 100% (self) |
| Comparator Or Baseline | Chromatium vinosum RbcR: 46.5% identity; Alcaligenes eutrophus CfxR: 42.8% identity |
| Quantified Difference | 53.5% divergence from C. vinosum RbcR; 57.2% divergence from A. eutrophus CfxR |
| Conditions | Sequence alignment based on full-length protein sequences as reported in Journal of Bacteriology (1993) |
Why This Matters
High sequence divergence (>50%) confirms that T. ferrooxidans RbcR is not functionally interchangeable with its closest named LysR relatives, justifying procurement of the specific RbcR ortholog for studies of CO₂ fixation regulation in acidophilic chemolithoautotrophs.
- [1] Kusano T, Sugawara K. Specific binding of Thiobacillus ferrooxidans RbcR to the intergenic sequence between the rbc operon and the rbcR gene. J Bacteriol. 1993 Feb;175(4):1019-1025. doi: 10.1128/jb.175.4.1019-1025.1993. PMID: 8432695. View Source
